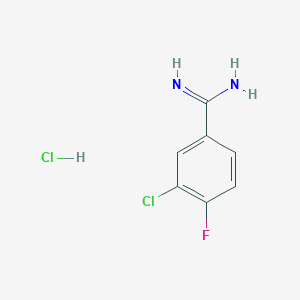

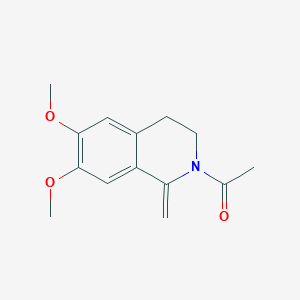

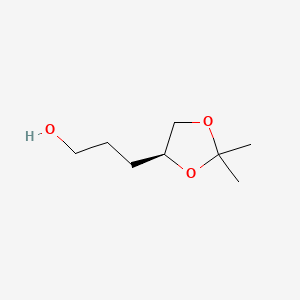

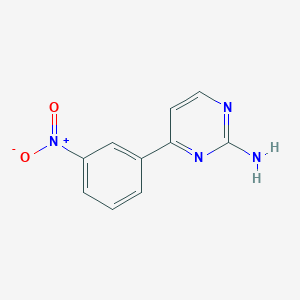

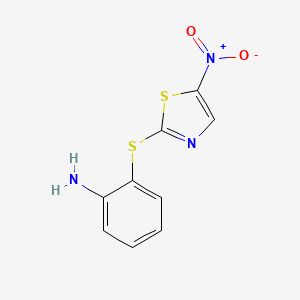

![molecular formula C14H16N2O2 B1607669 Ethyl-3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat CAS No. 63277-54-3](/img/structure/B1607669.png)

Ethyl-3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat

Übersicht

Beschreibung

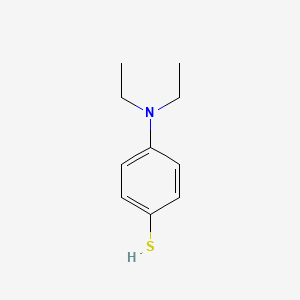

“Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their broad range of chemical and biological properties . They are often used in the development of new drugs .

Synthesis Analysis

The synthesis of indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve sequential coupling reactions initiated by C–H activation and aza-Michael addition . This leads to the formation of one C–C bond and one C–N bond .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Ethyl-3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-carboxylat-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Forschungen zeigen, dass die Einführung bestimmter Gruppen wie Alkyl oder Aralkyl und einer Sulfonylgruppe die antiproliferative Aktivität gegen verschiedene Krebszelllinien, wie Hela, A549, HepG2 und MCF-7, verstärken kann . Diese Modifikationen können zu Verbindungen mit mäßiger bis ausgezeichneter antiproliferativer Aktivität führen, was auf einen vielversprechenden Weg für die Entwicklung neuer Antitumormedikamente hindeutet.

Neuroprotektive Anwendungen

Diese Verbindung wurde bei der Synthese von neuroprotektiven Wirkstoffen eingesetzt. Konkret wurde sie als Reaktant für die Herstellung von HDAC6-Inhibitoren verwendet, die für die Erforschung neurodegenerativer Erkrankungen wichtig sind . HDAC6-Inhibitoren haben sich als potenziell wirksam beim Schutz von Neuronen erwiesen und sind Gegenstand intensiver Forschung für Therapien gegen Erkrankungen wie Alzheimer und Parkinson.

Entzündungshemmende und immunmodulatorische Wirkungen

Indolderivate, einschließlich this compound, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie wurden zur Synthese von CRTH2-Rezeptorantagonisten verwendet, die bei der Vermittlung von Entzündungsreaktionen eine Rolle spielen und therapeutisches Potenzial bei der Behandlung von allergischen Entzündungen haben könnten .

Antimikrobielle und antivirale Eigenschaften

Der Indolkern ist bekannt für seine antimikrobiellen und antiviralen Eigenschaften. Derivate von this compound wurden auf ihre Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren untersucht, was einen Weg für die Entwicklung neuer antiviraler Medikamente eröffnet .

Enzyminhibition zur Behandlung von Krankheiten

Von this compound abgeleitete Verbindungen wurden verwendet, um Inhibitoren von Enzymen wie Indolamin-2,3-Dioxygenase (IDO) und Humaner Retikulozyt 15-Lipoxygenase-1 zu erzeugen . Diese Enzyme sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, und ihre Hemmung kann bei der Behandlung von Krankheiten wie Krebs und Hypertriglyceridämie von Vorteil sein.

Antihypertriglyceridämika

Indolderivate wurden als potente Antihypertriglyceridämika synthetisiert. Diese Verbindungen können bei der Behandlung von hohen Triglyceridwerten im Blut helfen, was ein Risikofaktor für Herz-Kreislauf-Erkrankungen ist .

Alkaloidsynthese

Die Verbindung wurde bei der Synthese von Alkaloiden verwendet, die natürlich vorkommende Verbindungen mit einer breiten Palette pharmakologischer Aktivitäten sind. Von dieser Verbindung abgeleitete Alkaloide können Anwendungen von der Schmerztherapie bis hin zur Behandlung verschiedener Krankheiten haben .

Antituberkuloseaktivität

Forschungen haben auch das Potenzial von Indolderivaten bei der Behandlung von Tuberkulose hervorgehoben. Die strukturelle Modifikation von this compound kann zu Verbindungen mit antituberkulärer Aktivität führen, die zum Kampf gegen diese herausfordernde Infektionskrankheit beitragen .

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, could potentially enhance the compound’s interaction with its targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The introduction of an alkyl or aralkyl and a sulfonyl group could potentially influence the compound’s pharmacokinetic properties

Result of Action

It’s worth noting that indole derivatives have been found to exhibit a broad range of biological activities . In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives showed moderate to excellent antiproliferative activity against cancer cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that this compound may have antiproliferative activity against certain cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound appears to inhibit the proliferation of these cells in a dose-dependent manner .

Molecular Mechanism

Molecular docking studies have suggested that this compound may bind to the active site of c-Met, a protein involved in cell growth, survival, and migration

Eigenschaften

IUPAC Name |

ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPNWVKYAAVIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365109 | |

| Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63277-54-3 | |

| Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

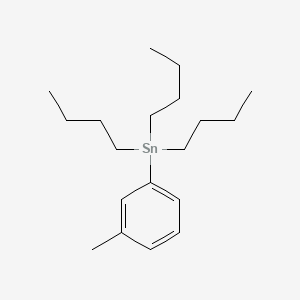

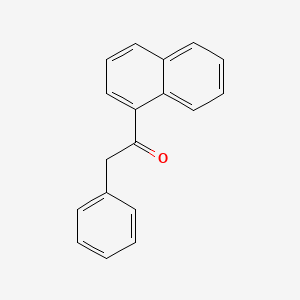

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)